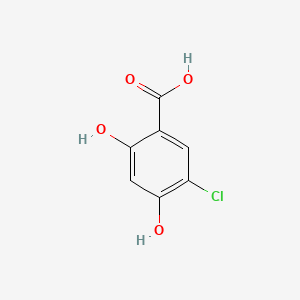

5-Chloro-2,4-dihydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZOOWOGQNYJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9070668 | |

| Record name | Benzoic acid, 5-chloro-2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67828-44-8 | |

| Record name | 5-Chloro-2,4-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67828-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-hydroxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-chloro-2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-chloro-2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-hydroxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-4-HYDROXYSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV4DL6BPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2,4 Dihydroxybenzoic Acid

Direct Synthesis Approaches for 5-Chloro-2,4-dihydroxybenzoic Acid

The direct synthesis of this compound can be achieved through several methods, each with its own set of conditions and outcomes. These approaches primarily involve the carboxylation of substituted phenols or the halogenation of dihydroxybenzoic acid precursors.

Kolbe-Schmitt Reaction Variations and Optimization

The Kolbe-Schmitt reaction is a fundamental process for the synthesis of hydroxybenzoic acids, including 2,4-dihydroxybenzoic acid, a precursor to its chlorinated analogue. wikipedia.orggoogle.com This reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure and heat. wikipedia.org Variations of this reaction have been explored to optimize the synthesis of 2,4-dihydroxybenzoic acid.

One notable variation involves the use of a mixture of sodium and potassium bicarbonate in a solids mixer. google.com This method, reacting resorcinol (B1680541) with the mixed alkali metal bicarbonates in a carbon dioxide atmosphere, has been shown to be an effective process for preparing 2,4-dihydroxybenzoic acid. google.com The proportion of potassium salts in the mixture is a critical parameter, generally ranging from 10 to 60% by weight. google.com

For instance, reacting resorcinol with a mixture of sodium bicarbonate and potassium bicarbonate at temperatures between 80 to 140°C in a CO2 stream can produce 2,4-dihydroxybenzoic acid with high purity. google.com A specific example involved heating a mixture of sodium bicarbonate, potassium bicarbonate, and resorcinol to 120°C in a stream of carbon dioxide for 3 hours, which after workup, yielded 2,4-dihydroxybenzoic acid with a purity of 99.5%. google.com

Further optimization studies have been conducted in aqueous solutions and microreactors to enhance reaction rates and yields. The aqueous Kolbe-Schmitt synthesis of 2,4-dihydroxybenzoic acid from resorcinol has been investigated under high-pressure and high-temperature conditions. researchgate.net These studies have developed kinetic models to understand the effects of temperature, reaction time, and reactant concentrations on the formation of 2,4-dihydroxybenzoic acid and its isomer, 2,6-dihydroxybenzoic acid. researchgate.net Employing a microreactor setup has been shown to significantly shorten reaction times from hours to minutes or even seconds, leading to a substantial increase in space-time yield. researchgate.net

| Reactants | Reagents/Catalysts | Conditions | Product | Yield/Purity |

| Resorcinol | Sodium bicarbonate, Potassium bicarbonate | 120°C, CO2 stream, 3 hours | 2,4-Dihydroxybenzoic acid | 81% yield, 99.5% purity google.com |

| Resorcinol | Aqueous KHCO3 | Up to 220°C, Up to 74 bar | 2,4-Dihydroxybenzoic acid | 48% yield (in microreactor) researchgate.net |

| Resorcinol | Potassium carbonate, CO2 | 95-105°C, 5 atm CO2, 2 hours | 2,4-Dihydroxybenzoic acid | 96.7% yield chemicalbook.com |

Halogenation Strategies for Substituted Hydroxybenzoic Acids

The introduction of a chlorine atom onto the 2,4-dihydroxybenzoic acid scaffold is a key step in producing this compound. Halogenation of aromatic compounds can be achieved through various methods, with electrophilic substitution being a common pathway.

For the synthesis of 5-Chloro-2-hydroxybenzoic acid, a related compound, a regioselective chlorination of salicylic (B10762653) acid has been reported using N-chlorosuccinimide (NCS) in acetonitrile (B52724) with sulfuric acid as a catalyst. chemicalbook.com This approach highlights a method for direct halogenation of a hydroxybenzoic acid.

A general strategy for the halogenation of electron-rich aromatic acids like 2,4-dihydroxybenzoic acid involves direct treatment with a halogenating agent. For example, the bromination of 2,4-dihydroxybenzoic acid has been successfully carried out using bromine in glacial acetic acid. orgsyn.org This reaction proceeds by warming a mixture of 2,4-dihydroxybenzoic acid and glacial acetic acid to achieve a solution, followed by the addition of a bromine solution at a controlled temperature. orgsyn.org This method can be adapted for chlorination using a suitable chlorinating agent.

Another approach involves the decarboxylative halogenation, although this is more commonly used to replace a carboxyl group with a halogen. acs.org However, studies on the halogenation of hydroxybenzoic acids have shown that electrophilic halogenation can occur, sometimes followed by decarboxylation, particularly with excess halogen. acs.org

A specific synthesis of this compound has been reported, and the compound has been characterized crystallographically. researchgate.net While the direct synthesis method is not detailed in this specific report, it confirms the existence and stability of the compound.

| Starting Material | Halogenating Agent | Conditions | Product |

| Salicylic acid | N-chlorosuccinimide, Sulfuric acid | Acetonitrile, 20°C, 2.5 hours | 5-Chloro-2-hydroxybenzoic acid chemicalbook.com |

| 2,4-Dihydroxybenzoic acid | Bromine | Glacial acetic acid, 30-35°C | 5-Bromo-2,4-dihydroxybenzoic acid orgsyn.org |

| 4-Fluoro-2-hydroxybenzoic acid | N-bromosuccinimide, Sulfuric acid | Acetonitrile, room temperature | 5-Bromo-4-fluoro-2-hydroxybenzoic acid chemicalbook.com |

Regioselective Synthesis Pathways and By-product Formation

The regioselectivity of the synthesis of this compound is a critical aspect, as other isomers can be formed as by-products. In the Kolbe-Schmitt reaction for the synthesis of 2,4-dihydroxybenzoic acid, the primary by-product is the 2,6-dihydroxybenzoic acid isomer. researchgate.net The reaction conditions, such as the choice of alkali metal cation and temperature, can influence the ratio of these isomers. wikipedia.org

During the halogenation of 2,4-dihydroxybenzoic acid, the position of the incoming halogen is directed by the existing hydroxyl and carboxyl groups. The hydroxyl groups are strongly activating and ortho-, para-directing. The chlorination is expected to occur at the 5-position, which is para to the 2-hydroxyl group and ortho to the 4-hydroxyl group. However, over-halogenation can lead to the formation of di- or tri-halogenated products. For instance, in the bromination of 2,4-dihydroxybenzoic acid, 3,5-dibromo-2,4-dihydroxybenzoic acid can be formed as a by-product. orgsyn.org

The synthesis of other substituted benzoic acids also highlights the challenges of regioselectivity. For example, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involved a multi-step process to ensure the correct placement of the substituents. semanticscholar.org

Regioselective synthesis can be promoted by using specific reagents and controlling reaction conditions. Base-promoted regioselective synthesis has been demonstrated in the formation of substituted thiazoles, showcasing how the choice of base can direct the outcome of a reaction. rsc.org Similarly, in the alkylation of 2,4-dihydroxybenzaldehydes, the use of cesium bicarbonate has been shown to lead to excellent regioselectivity for 4-O-alkylation. nih.gov These principles can be applied to control the regioselectivity in the synthesis of this compound.

Synthesis of Structurally Modified Derivatives

This compound and its parent compound, 2,4-dihydroxybenzoic acid, serve as versatile starting materials for the synthesis of a variety of structurally modified derivatives, including hydrazide-hydrazones and N-benzyl benzamides.

Hydrazide-Hydrazone Derivative Synthesis from 2,4-Dihydroxybenzoic Acid Hydrazide

2,4-Dihydroxybenzoic acid can be converted to its corresponding hydrazide, which is a key intermediate for the synthesis of hydrazide-hydrazone derivatives. 2,4-Dihydroxybenzoic acid hydrazide is commercially available and can be used to synthesize a wide range of derivatives. sigmaaldrich.com

The synthesis of hydrazide-hydrazones is typically achieved through the condensation reaction of 2,4-dihydroxybenzoic acid hydrazide with various aldehydes. mdpi.comresearchgate.net This reaction yields a series of compounds with diverse substituents. For example, a study described the synthesis of twenty-four hydrazide-hydrazones of 2,4-dihydroxybenzoic acid. mdpi.com The yields of these condensation reactions were found to be in the range of 23-98%, with the highest yields obtained for reactions with aldehydes containing alkyl, hydroxyl, or alkoxyl groups. mdpi.com

The general procedure for the synthesis of these derivatives involves the reaction of 2,4-dihydroxybenzoic acid hydrazide with an appropriate aldehyde, often in a suitable solvent. mdpi.com The resulting hydrazide-hydrazone derivatives have been the subject of various biological activity studies. nih.govresearchgate.net

| Hydrazide Precursor | Aldehyde | Product | Yield Range |

| 2,4-Dihydroxybenzoic acid hydrazide | Various substituted aldehydes | Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid | 23-98% mdpi.com |

Formation of N-Benzyl Benzamide (B126) Derivatives

N-Benzyl benzamide derivatives can be synthesized from this compound through the formation of an amide bond with benzylamine (B48309) or its derivatives. This transformation typically involves the activation of the carboxylic acid group of this compound.

A general method for the synthesis of N-substituted benzamides involves the conversion of the benzoic acid to its acid chloride, followed by reaction with the desired amine. nanobioletters.comnih.gov For example, a benzoic acid can be treated with thionyl chloride to form the corresponding benzoyl chloride. nih.gov This activated intermediate is then reacted with an amine, such as benzylamine, to form the N-benzyl benzamide derivative.

In a related synthesis, 5-chloro-2-methoxybenzoic acid was converted to a series of N-(4-sulphamoylphenyl) benzamide derivatives. researchgate.net This involved the reaction of the acid with aniline (B41778) in the presence of ethyl chloroformate and triethylamine (B128534) to form the initial amide, which was then further functionalized. researchgate.net A similar strategy could be employed starting from this compound.

Another approach for forming N-substituted benzamides involves the use of coupling agents. For instance, N,N'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid for reaction with an amine. researchgate.net

| Carboxylic Acid | Amine | Coupling Method | Product |

| Benzoic acid derivative | Benzylamine | Acid chloride formation (e.g., with thionyl chloride) | N-Benzyl benzamide derivative nanobioletters.comnih.gov |

| 5-Chloro-2-methoxybenzoic acid | Aniline | Ethyl chloroformate, Triethylamine | 5-Chloro-2-methoxy-N-phenylbenzamide researchgate.net |

| Benzoic acid derivative | Pyridin-3-ylmethanol | N,N'-Carbonyldiimidazole (CDI) | N-Substituted benzamide derivative researchgate.net |

Optimization of Synthetic Routes for Improved Yield and Selectivity

The synthesis of this compound itself presents challenges that necessitate the optimization of reaction conditions to achieve high yield and regioselectivity. The primary route to this compound is the electrophilic chlorination of 2,4-dihydroxybenzoic acid (β-resorcylic acid). However, this reaction is not straightforward due to the activating effects of the two hydroxyl groups on the aromatic ring.

The hydroxyl groups at positions 2 and 4 strongly direct incoming electrophiles to the ortho and para positions relative to themselves. This leads to a significant challenge in achieving selective chlorination at the C5 position. Without carefully controlled conditions, the reaction can lead to a mixture of products, including the undesired 3-chloro, 5-chloro, and various dichlorinated species like 3,5-dichloro-2,4-dihydroxybenzoic acid researchgate.net. Furthermore, exhaustive chlorination of highly activated phenolic compounds can result in ring-opening, which dramatically reduces the yield of the desired product researchgate.net.

Optimizing the synthetic route from 2,4-dihydroxybenzoic acid requires careful selection of the chlorinating agent, solvent, temperature, and catalyst to maximize the formation of the 5-chloro isomer while minimizing side products. The inherent difficulty in controlling the regioselectivity of this reaction underscores the importance of process optimization for any large-scale, cost-effective production.

The table below summarizes the key challenges and considerations for the optimization of the synthesis of this compound.

Table 2: Optimization Considerations for the Synthesis of this compound

| Synthetic Step | Challenge | Key Optimization Parameters | Goal | Reference |

|---|---|---|---|---|

| Electrophilic Chlorination of 2,4-dihydroxybenzoic acid | Low Regioselectivity: Formation of multiple isomers (e.g., 3-chloro, 3,5-dichloro) due to high ring activation. | Chlorinating Agent: Mild vs. strong agents (e.g., N-Chlorosuccinimide vs. Cl₂ gas). Solvent: Polarity and ability to mediate the reaction. Temperature: Lower temperatures often favor selectivity. Catalyst: Lewis or Brønsted acids may influence regioselectivity. | Maximize yield of the 5-chloro isomer. | researchgate.net |

| Over-chlorination & Ring Opening: Potential for multiple chlorine additions and degradation of the aromatic ring. | Stoichiometry: Precise control over the molar equivalents of the chlorinating agent. Reaction Time: Monitoring the reaction to stop at optimal conversion. | Prevent formation of di/polychlorinated products and ring cleavage. | researchgate.net |

| Work-up & Purification | Isomer Separation: Difficulty in separating the desired 5-chloro product from other closely related isomers. | Crystallization: Selecting appropriate solvent systems for selective crystallization. Chromatography: Developing efficient chromatographic methods for separation. | Achieve high purity of the final product. | assets-servd.host |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Chloro 2,4 Dihydroxybenzoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. For 5-Chloro-2,4-dihydroxybenzoic acid and its analogues, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of a related compound, 2,4-dihydroxybenzoic acid, distinct signals are observed for the aromatic protons, as well as the hydroxyl and carboxylic acid protons. chemicalbook.comresearchgate.net The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid group. For instance, in 2,4-dihydroxybenzoic acid, the proton chemical shifts are observed at specific ppm values, which can be assigned to the protons at different positions on the benzene (B151609) ring. chemicalbook.comchemicalbook.com The introduction of a chlorine atom at the 5-position in this compound would further influence these chemical shifts due to its electronegativity and inductive effects.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. rsc.orgrsc.org The carbonyl carbon of the carboxylic acid group typically appears at a downfield chemical shift (around 158.93 ppm in a similar structure), while the aromatic carbons exhibit signals in the aromatic region of the spectrum. researchgate.netchemicalbook.com The specific chemical shifts of the carbon atoms in this compound would be characteristic of its substitution pattern.

The following table provides predicted and experimental NMR data for analogous dihydroxybenzoic acids, which can serve as a reference for interpreting the spectra of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Dihydroxybenzoic Acid Analogues

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxybenzoic acid | D₂O (predicted) | Aromatic H: 6.3-7.7 | - | hmdb.ca |

| 2,5-Dihydroxybenzoic acid | DMSO-d₆ | OH: 10.6, Aromatic H: 7.209, 6.988, 6.829 | - | chemicalbook.com |

| 3,4-Dihydroxybenzoic acid | - | - | Signals corresponding to the structure | researchgate.net |

| 4-Hydroxybenzoic acid | D₂O (experimental) | - | Signals corresponding to the structure | hmdb.ca |

Mass Spectrometry (MS) Applications in Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, MS provides definitive confirmation of its molecular formula and offers insights into its chemical stability.

The electron ionization (EI) mass spectrum of 5-chloro-2-hydroxybenzoic acid, a closely related analogue, shows a molecular ion peak corresponding to its molecular weight. nist.gov Similarly, the mass spectrum of this compound would exhibit a molecular ion peak at m/z 188 for the ³⁵Cl isotope and m/z 190 for the ³⁷Cl isotope, in a characteristic 3:1 ratio.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For benzoic acid derivatives, common fragmentation pathways include the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and water (M-18). docbrown.info In the case of this compound, characteristic fragment ions would arise from the cleavage of the carboxylic acid group and the loss of hydroxyl groups. The fragmentation of dihydroxybenzoic acids often involves the loss of CO₂ (44 Da) from the carboxylic acid group, followed by further fragmentation of the resulting phenol. rrml.ro The presence of the chlorine atom would also influence the fragmentation, potentially leading to the loss of a chlorine radical.

The following table summarizes the expected key ions in the mass spectrum of this compound based on the fragmentation of similar compounds.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 188/190 | [C₇H₅ClO₃]⁺ | Molecular Ion |

| 171/173 | [C₇H₄ClO₂]⁺ | Loss of OH |

| 143/145 | [C₆H₄ClO₂]⁺ | Loss of COOH |

| 125/127 | [C₆H₄ClO]⁺ | Loss of COOH and H₂O |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of a related compound, 5-chloro-2-hydroxybenzoic acid, shows characteristic absorption bands for the O-H, C=O, and C-Cl stretching vibrations. nist.gov For this compound, the IR spectrum would be expected to show:

O-H stretching: A broad band in the region of 3500-2500 cm⁻¹ due to the hydroxyl and carboxylic acid groups, often showing evidence of hydrogen bonding.

C=O stretching: A strong absorption band around 1700-1650 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C-C aromatic stretching: Bands in the 1600-1450 cm⁻¹ region.

C-O stretching: Bands in the 1300-1200 cm⁻¹ region for the phenolic hydroxyl groups.

C-Cl stretching: A band in the lower frequency region, typically around 800-600 cm⁻¹.

Raman spectroscopy provides complementary information. For instance, the Raman spectrum of 2,5-dihydroxybenzoic acid shows distinct peaks that can be assigned to specific vibrational modes. chemicalbook.com Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and assign the vibrational frequencies observed in the experimental IR and Raman spectra of this compound and its analogues. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for Dihydroxybenzoic Acid Analogues

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference Compound(s) | Reference |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid and Phenolic) | 3500 - 2500 (broad) | 2,4-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid | chemicalbook.comchemicalbook.com |

| C=O Stretch (Carboxylic Acid) | 1700 - 1650 | 2,4-Dihydroxybenzoic acid | chemicalbook.com |

| C-C Aromatic Stretch | 1600 - 1450 | 5-amino-2-chlorobenzoic acid | nih.gov |

| C-O Stretch (Phenolic) | 1300 - 1200 | 2,4-Dihydroxybenzoic acid | chemicalbook.com |

| C-Cl Stretch | 800 - 600 | 2-chlorobenzoic acid | nist.gov |

X-ray Crystallography and Polymorphism Investigations

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the physical properties and solid-state behavior of this compound and its analogues.

Exploration of Polymorphic Forms in Dihydroxybenzoic Acids

Dihydroxybenzoic acids are known to exhibit polymorphism, which is the ability of a compound to crystallize in multiple distinct crystal structures. acs.orgresearchgate.net These different polymorphic forms can have different physical properties, such as melting point, solubility, and stability. Studies on various dihydroxybenzoic acid isomers have revealed that the position of the hydroxyl groups significantly influences the formation of different polymorphs. nih.gov Solvent-free crystallization methods like sublimation and melt crystallization have been employed to generate new polymorphic forms. acs.orgresearchgate.net A study on 2,4-dihydroxybenzoic acid presented a new polymorphic form and analyzed its hydrogen bonding network. rsc.orgrsc.org The investigation of polymorphism in this compound would be essential to fully characterize its solid-state properties.

Analysis of Hydrogen Bonding Networks and Supramolecular Synthons in Solid-State Structures

Hydrogen bonding plays a pivotal role in the crystal packing of dihydroxybenzoic acids, dictating the formation of specific supramolecular synthons. rsc.orgpsu.edu The most common synthon is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govrsc.org In addition to the carboxylic acid dimer, intramolecular hydrogen bonds between the ortho-hydroxyl group and the carboxylic acid group are also frequently observed. nih.gov

In the solid-state structure of a new polymorph of 2,4-dihydroxybenzoic acid, a planar ribbon arrangement is formed, featuring both intermolecular and intramolecular hydrogen bonds. rsc.orgpsu.edu The carboxylic acid groups form dimers, and the ortho-hydroxyl group participates in an intramolecular hydrogen bond with the non-protonated oxygen of the carboxylic acid. rsc.orgpsu.edu The meta-hydroxyl group is involved in an intermolecular hydrogen bond. rsc.orgpsu.edu The introduction of a chlorine atom at the 5-position in this compound would likely influence the hydrogen bonding network, potentially leading to the formation of different supramolecular architectures. The analysis of these networks is crucial for understanding and predicting the crystal packing of this compound and its analogues.

Solvent-Free Crystallization Techniques for Novel Polymorph Generation

The pursuit of novel crystalline forms of active pharmaceutical ingredients and other functional organic molecules is a critical endeavor in materials science and pharmaceutical development. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a substance's physicochemical properties, including solubility, stability, and bioavailability. While traditional solvent-based crystallization methods are widely used, they carry the inherent risk of solvate formation and may not always yield all possible polymorphic forms. Consequently, solvent-free crystallization techniques have emerged as powerful tools for exploring the polymorphic landscape of organic compounds. These methods, which include mechanochemistry (grinding), melt crystallization (quenching), and sublimation, offer environmentally friendly alternatives that can lead to the discovery of novel, solvent-free crystal structures.

The application of solvent-free methods is particularly pertinent for compounds like dihydroxybenzoic acids, which are known to readily form solvates and hydrates from solution. researchgate.net Research into isomeric dihydroxybenzoic acids has demonstrated that techniques such as sublimation and melt crystallization are effective in producing new, unsolvated polymorphs. researchgate.net These solventless approaches, conducted at elevated temperatures, provide a practical avenue for generating guest-free crystalline forms and can favor the formation of structures with a higher number of symmetry-independent molecules (Z'). researchgate.net

Mechanochemistry, specifically neat (dry) grinding and liquid-assisted grinding (LAG), has proven to be a highly effective and green method for the preparation of cocrystals and can also be used to screen for new polymorphic forms. nih.gov This technique can afford control over the polymorphic outcome, sometimes yielding forms that are not accessible from solution. nih.gov The energy input from grinding can induce solid-state transformations, leading to the formation of metastable or more stable polymorphic forms.

While specific research on the solvent-free generation of polymorphs for this compound is not extensively detailed in the reviewed literature, the principles established for its analogues, the dihydroxybenzoic acids, provide a strong foundation for its investigation. The introduction of a chlorine substituent can influence intermolecular interactions, such as hydrogen bonding and halogen bonding, which in turn can affect the resulting crystal packing and the propensity for polymorphism.

The following table summarizes the application of solvent-free techniques to dihydroxybenzoic acid isomers, which serve as close analogues to this compound, and illustrates the potential of these methods for generating novel polymorphs.

| Compound | Solvent-Free Technique | Result | Reference |

| 2,3-Dihydroxybenzoic acid | Sublimation/Melt Crystallization | Generation of a second polymorphic form | researchgate.net |

| 3,4-Dihydroxybenzoic acid | Sublimation/Melt Crystallization | Production of a new polymorphic form | researchgate.net |

| 3,5-Dihydroxybenzoic acid | Sublimation/Melt Crystallization | Two new crystalline polymorphs generated | researchgate.net |

The data clearly indicates that solvent-free methods are highly successful in accessing new crystalline forms of dihydroxybenzoic acids. The resulting polymorphs often exhibit different hydrogen bonding motifs and packing arrangements compared to their solution-grown counterparts. researchgate.net For instance, studies on 3,5-dihydroxybenzoic acid revealed that a sublimed polymorph (Form I) consists of 1D tapes of O-H···O hydrogen bonds, which further assemble into 2D sheets, while the melt-derived polymorph (Form II) displays a different hydrogen bonding pattern. researchgate.net

Thermal analysis, such as Differential Scanning Calorimetry (DSC), is a crucial tool for characterizing these new forms and understanding their thermodynamic relationships. The distinct melting points and phase transition behaviors of different polymorphs can be readily identified.

Computational and Theoretical Frameworks for 5 Chloro 2,4 Dihydroxybenzoic Acid Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 5-Chloro-2,4-dihydroxybenzoic acid at the atomic level. These methods solve the Schrödinger equation for a given molecular system, yielding a wealth of information about its geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Vibrational Spectra

Density Functional Theory (DFT) has emerged as a primary tool for studying derivatives of 2,4-dihydroxybenzoic acid, including the 5-chloro substituted variant. DFT calculations can accurately predict the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry.

For this compound (5-ClDHBA), computational studies have explored the relative stabilities of its different isomers. The stability is significantly influenced by the orientation of the carboxylic acid (-COOH) group relative to the hydroxyl (-OH) groups on the benzene (B151609) ring. Intramolecular hydrogen bonding, particularly the sharing of a proton from the hydroxyl group at the 2-position, is believed to play a crucial role in stabilizing the molecule, especially after deprotonation. epa.gov

The relative energies of various isomers of 5-Cl-2,4-dihydroxybenzoic acid have been calculated, highlighting the energetic differences based on the conformation of the hydroxyl and carboxylic acid groups. These calculations are essential for understanding which forms of the molecule are most likely to be present under given conditions. epa.gov

| Isomer Configuration | Relative Energy (kJ/mol) |

|---|---|

| Isomer 1 | [Data not explicitly provided in numerical form in the source] |

| Isomer 2 | [Data not explicitly provided in numerical form in the source] |

| Isomer 3 | [Data not explicitly provided in numerical form in the source] |

Note: While the study confirms calculations of relative energies for different isomers, specific numerical values for each isomer of this compound are presented graphically in the source material and are not itemized here. The orientation of the COOH group is a primary determinant of stability. epa.gov

Furthermore, DFT calculations have been used to simulate the infrared (IR) spectra of 5-ClDHBA. epa.gov These theoretical spectra are invaluable for interpreting experimental vibrational data, allowing for the assignment of specific absorption bands to the stretching and bending motions of the molecule's functional groups. The calculated IR spectra for 5-ClDHBA show distinct patterns that can be compared with its non-halogenated and brominated analogs. epa.gov

Frontier Molecular Orbital Analysis and Electronic Structure Characterization

While detailed Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, for this compound is not extensively detailed in the available literature, some insights into its electronic behavior have been reported. For instance, simulated fluorescence spectra have been calculated for 5-ClDHBA. epa.gov These simulations show that the chlorinated isomer has a different fluorescence wavelength range compared to the unsubstituted 2,4-dihydroxybenzoic acid, indicating that the chloro-substitution impacts the electronic transitions within the molecule. epa.gov

A comprehensive analysis of the HOMO-LUMO gap, which is crucial for predicting a molecule's chemical reactivity and kinetic stability, has not been specifically reported for this compound in the searched scientific literature.

Atomic Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Specific studies detailing the atomic charge distribution, through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, for this compound are not available in the reviewed literature. Similarly, detailed Molecular Electrostatic Potential (MEP) maps, which are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, have not been published for this specific compound.

Thermochemical Property Estimations and Reaction Pathway Analysis

Detailed computational studies on the thermochemical properties (such as enthalpy of formation, entropy, and Gibbs free energy) and the analysis of specific reaction pathways involving this compound have not been found in the surveyed literature.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their interactions and associations in solution.

Computational Study of Molecular Association in Solution

While computational studies on the molecular association of various dihydroxybenzoic acids in solution have been conducted, specific molecular dynamics simulations focusing solely on this compound are not present in the available research. These studies on related compounds often investigate how factors like intramolecular hydrogen bonding and interactions with solvent molecules influence the formation of dimers and other aggregates in solution, which are precursors to crystallization. epa.gov

Development and Validation of Molecular Self-Association Methodologies

The behavior of molecules in solution, including their tendency to self-associate, is fundamental to understanding their physicochemical properties and crystallization behavior. For dihydroxybenzoic acid (diOHBA) isomers, computational methodologies have been developed and validated to study these phenomena. Although these studies did not specifically use this compound, the frameworks established are directly applicable.

The primary approach involves using Density Functional Theory (DFT) calculations to determine the Gibbs free energies of association for various molecular assemblies, such as homodimers and heterotetramers. This validated methodology allows for the evaluation of different types of associations in solution. For instance, research on diOHBA isomers has shown that the dimeric motif, formed through hydrogen bonding of the carboxylic acid groups, is a predominant feature in most crystal structures. However, other motifs, like heterotetramers involving water molecules, have also been identified.

By calculating the association energies of these different potential associates in various solvent environments, researchers can predict the likelihood of their existence in solution. This computational screening helps to understand the supramolecular synthons, or hydrogen bond motifs, that are likely to drive crystallization, offering a predictive tool for identifying and controlling the formation of different polymorphic forms, hydrates, or solvates. The application of this methodology to this compound would provide valuable predictions regarding its solution-state behavior and solid-form diversity.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in rational drug design, allowing for the prediction of binding modes and affinities of ligands with target proteins.

While specific molecular docking studies of this compound with the protein structures identified by PDB codes 3JUS and 3UPI are not available in the reviewed literature, the methodology for such an investigation is well-established. A typical study would involve preparing the three-dimensional structures of both the ligand (this compound) and the target protein.

The docking software would then be used to explore possible binding poses of the ligand within the active or allosteric sites of the protein. For each pose, a scoring function would calculate the binding energy, which represents the predicted affinity of the ligand for the protein. Lower binding energies typically indicate a more stable and favorable interaction. The results would identify the most likely binding mode and provide a quantitative estimate of the binding affinity, guiding further experimental validation.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and are prominent targets in cancer research. wikipedia.org Computational studies on compounds structurally related to this compound have provided insights into potential interactions with these enzymes. For example, molecular docking studies of 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) have revealed potential binding modes with CDK1, CDK2, and CDK4. nih.gov

These studies showed that 2,4,6-THBA could interact with key amino acid residues in the binding pockets of these kinases. nih.gov The interactions with CDK2 and CDK4 were predicted to occur at the ATP-binding site, which could explain the observed inhibition of enzyme activity. nih.gov In contrast, the interaction with CDK1 was suggested to be at an allosteric site. nih.gov

For this compound, a similar computational approach would be necessary to predict its specific interactions. The presence of the chlorine atom at the 5-position and the different arrangement of hydroxyl groups compared to 2,4,6-THBA would significantly influence the binding mode and affinity. Such a study would be crucial for hypothesizing its potential as a CDK inhibitor.

Table 1: Predicted Interactions of 2,4,6-Trihydroxybenzoic Acid with Cyclin-Dependent Kinases Note: This data is for a structurally related compound and serves as an example of the type of insights gained from molecular docking.

| Kinase | Interacting Amino Acid Residues | Predicted Binding Site |

| CDK1 | Arg123, Arg151, Gly154 | Allosteric Pocket |

| CDK2 | Lys33, Gln81, Leu83 | Active Site |

| CDK4 | Cys73, His158 | Active Site |

Source: MDPI nih.gov

Computational modeling serves as a bridge between a compound's chemical structure and its biological activity. Experimental screening of 2,4-dihydroxybenzoic acid derivatives has revealed interesting bioactivities, including antibacterial and antiproliferative effects. google.com For instance, certain hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have shown potent activity against Gram-positive bacteria and significant inhibition of cancer cell proliferation. google.com

Computational modeling can rationalize these findings. By performing molecular docking of these active derivatives against known bacterial or cancer-related protein targets, researchers can hypothesize the mechanism of action. For example, if a compound shows anticancer activity, docking it against targets like CDKs or other kinases can reveal if it is likely to be an inhibitor. The predicted binding energies and interaction patterns can explain why certain derivatives are more potent than others, guiding the design of new compounds with enhanced activity.

Theoretical Insights into Ionization Mechanisms in Analytical Techniques (e.g., MALDI)

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules. Dihydroxybenzoic acid (DHB) is a common matrix used in MALDI. Theoretical studies on DHB isomers provide fundamental insights into the ionization mechanisms that are applicable to derivatives like this compound.

The ionization process in MALDI is complex, and several theoretical models have been proposed to explain it. These include thermal models and models based on coupled chemical and physical dynamics. nist.govnih.gov Debates in the scientific literature highlight the complexity, with discussions focusing on the accuracy of parameters such as S1-S1 energy pooling rate constants and absorption cross-sections used in these models. nist.govnih.gov

Biological Activities and Pharmacological Potential of 5 Chloro 2,4 Dihydroxybenzoic Acid and Derivatives

Antimicrobial Activity Studies

Research has demonstrated that 5-Chloro-2,4-dihydroxybenzoic acid and its related structures possess notable antimicrobial properties, exhibiting activity against a range of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive (e.g., MRSA, Staphylococcus aureus) and Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pasteurella multocida, Neisseria gonorrhoeae, Salmonella, Pseudomonas aeruginosa)

Derivatives of this compound have shown considerable promise as antibacterial agents. Specifically, certain sulfonamide derivatives have been evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria. One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated significant efficacy against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 μmol/L. nih.gov The parent compound, 2,4-dihydroxybenzoic acid, has also been shown to inhibit the growth of the Staphylococcus aureus MRSA strain at a concentration of 0.5 mg/mL. mdpi.com

In studies involving Gram-negative bacteria, 2,4-dihydroxybenzoic acid displayed activity against Escherichia coli, Pasteurella multocida, and Neisseria gonorrhoeae with a Minimum Inhibitory Concentration (MIC) of 1.0 mg/mL. mdpi.com Further research has indicated that 2,4-dihydroxybenzoic acid exhibits strong antimicrobial properties against E. coli, P. aeruginosa, and S. enteritidis at a concentration of 2 mg/mL. mdpi.com The table below summarizes the antibacterial activity of these compounds.

| Compound/Derivative | Bacterial Strain | Activity |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive Staphylococcus aureus | MIC: 15.62-31.25 μmol/L nih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 15.62-31.25 μmol/L nih.gov |

| 2,4-dihydroxybenzoic acid | Staphylococcus aureus MRSA strain | MIC = 0.5 mg/mL mdpi.com |

| 2,4-dihydroxybenzoic acid | Escherichia coli | MIC = 1.0 mg/mL mdpi.com |

| 2,4-dihydroxybenzoic acid | Pasteurella multocida | MIC = 1.0 mg/mL mdpi.com |

| 2,4-dihydroxybenzoic acid | Neisseria gonorrhoeae | MIC = 1.0 mg/mL mdpi.com |

| 2,4-dihydroxybenzoic acid | Pseudomonas aeruginosa | Strong antimicrobial properties at 2 mg/mL mdpi.com |

| 2,4-dihydroxybenzoic acid | Salmonella enteritidis | Strong antimicrobial properties at 2 mg/mL mdpi.com |

Antifungal Properties (e.g., against Candida albicans)

In addition to its antibacterial effects, 2,4-dihydroxybenzoic acid has demonstrated antifungal activity. Studies have shown that it possesses strong antimicrobial properties against Candida albicans at a concentration of 2 mg/mL. mdpi.com However, some synthesized derivatives of 5-chloro-2-hydroxybenzoic acid exhibited almost no antifungal potency in other studies. nih.gov

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of salicylanilides, a class of compounds to which this compound derivatives belong, are multifaceted and still under investigation. nih.gov One proposed mechanism involves the inhibition of bacterial enzymes crucial for cell wall biosynthesis, such as transglycosylases in S. aureus. nih.gov By disrupting the synthesis of the peptidoglycan layer, these compounds can lead to a bactericidal effect. nih.gov Another potential mechanism is the inhibition of the two-component regulatory systems (TCS) in bacteria, which are involved in various cellular processes. nih.gov For some derivatives, the presence of multiple amide bonds is thought to contribute to their bactericidal activity against MRSA. nih.gov

Antiproliferative and Antitumor Investigations

The potential of this compound and its derivatives as anticancer agents has been explored through both in vitro and in vivo studies.

In Vitro Cytotoxicity Assessments Against Human Cancer Cell Lines (e.g., 769-P, HepG2, H1563, LN-229, MCF-7, MDA-MB-231)

The parent compound, 2,4-dihydroxybenzoic acid, has been investigated for its cytotoxic effects on human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) for 2,4-dihydroxybenzoic acid against the MDA-MB-231 cell line was determined to be 4.77 mM. mdpi.com

Hydrazide–hydrazone derivatives of 2,4-dihydroxybenzoic acid have also been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. mdpi.com One particular derivative, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, demonstrated significant inhibitory effects on cancer cell proliferation, with an IC50 value of 0.77 µM for the LN-229 glioblastoma cell line. mdpi.com These compounds generally showed high selectivity for cancer cells over normal cell lines. mdpi.com The table below presents the antiproliferative activity of selected hydrazide–hydrazones.

| Cell Line | Compound 19 IC50 (µM) | Compound 20 IC50 (µM) | Compound 21 IC50 (µM) | Compound 22 IC50 (µM) | Compound 23 IC50 (µM) | Compound 24 IC50 (µM) |

| 769-P (Renal adenocarcinoma) | >200 | >200 | 12.02 | 100.51 | 103.11 | 120.15 |

| HepG2 (Hepatocellular carcinoma) | >200 | >200 | 10.15 | 110.11 | 105.18 | >200 |

| H1563 (Lung adenocarcinoma) | 100.11 | 105.11 | 1.15 | >200 | >200 | >200 |

| LN-229 (Glioblastoma) | 101.15 | 103.18 | 0.77 | 100.11 | 102.15 | 110.11 |

In Vivo Bioactivity Evaluations (e.g., using Danio rerio embryos)

To assess the in vivo toxicity of promising antiproliferative compounds, studies have utilized the Danio rerio (zebrafish) embryo model. mdpi.com The acute toxicity of six hydrazide–hydrazone derivatives of 2,4-dihydroxybenzoic acid was evaluated using the Fish Embryo Acute Toxicity (FET) test. mdpi.com The results indicated that these compounds exhibited very low or moderate toxicity in zebrafish embryos and larvae, suggesting a favorable preliminary safety profile for further investigation. mdpi.com

Modulation of Cancer Cell Proliferation and Viability

This compound (CDBA) has demonstrated potential as an anticancer agent by impeding cell growth and proliferation through the inhibition of DNA synthesis. cymitquimica.com Research has shown that derivatives of dihydroxybenzoic acid can effectively inhibit cancer cell growth. For instance, 2,5-dihydroxybenzoic acid has been found to inhibit cell proliferation in HCT-116 and HT-29 colon cancer cells. mdpi.com Similarly, 3,4,5-trihydroxybenzoic acid has been reported to inhibit prostate tumor growth and induce apoptosis in various cancer cells. mdpi.com Another derivative, 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB), inhibits the growth of human colon cancer HCT-15 and breast cancer MCF-7 cell lines in a dose- and time-dependent manner. researchgate.net Furthermore, certain 4-hydroxybenzoic acid derivatives act as pan-HDAC inhibitors, which can arrest the cell cycle and trigger apoptosis in cancer cells without affecting normal cells. nih.gov The antiproliferative activities of functionalized alkyl chlorodihydropyran derivatives have been observed in human solid tumor cell lines, including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancers. nih.gov

| Compound | Cell Line | Effect |

| This compound | - | Inhibits cell growth and proliferation by inhibiting DNA synthesis cymitquimica.com |

| 2,5-dihydroxybenzoic acid | HCT-116, HT-29 | Inhibits cell proliferation mdpi.com |

| 3,4,5-trihydroxybenzoic acid | Prostate cancer cells | Inhibits tumor growth and induces apoptosis mdpi.com |

| 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole | HCT-15, MCF-7 | Inhibits cell growth researchgate.net |

| 4-hydroxybenzoic acid derivatives | Leukemia cells | Arrests cell cycle and triggers apoptosis nih.gov |

| Alkyl chlorodihydropyran derivatives | A2780, SW1573, WiDr | Exhibit antiproliferative activities nih.gov |

Inhibition of Cyclin-Dependent Kinase (CDK) Activity by Dihydroxybenzoic Acids

The progression of the cell cycle is regulated by cyclin-dependent kinases (CDKs), which are activated by cyclins. youtube.com The cyclin D1-CDK4/6 complex, in particular, plays a crucial role in the transition from the G1 to the S phase of the cell cycle. youtube.com The deregulation of this complex is a common feature in cancer cells. youtube.com

Studies have indicated that dihydroxybenzoic acids, which are metabolites of aspirin (B1665792) and flavonoids, can inhibit CDK activity. mdpi.com Specifically, 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid have been shown to inhibit CDK enzyme activity, suggesting a potential mechanism for cancer prevention. mdpi.com The inhibition of CDK activity leads to a loss of phosphorylation of the retinoblastoma protein (pRb), which in turn halts the cell cycle. nih.gov Overexpression of CDK inhibitors like p27KIP1 can induce neuronal differentiation, further highlighting the importance of CDK inhibition in controlling cell proliferation. nih.gov In many cancers, proteins that regulate the cell cycle, such as CDK4, are deregulated. youtube.com Therefore, inhibitors of the cyclin D1-CDK4/6 complex are a promising therapeutic strategy. youtube.com

It has been proposed that glucotoxicity in pancreatic beta cells, a feature of type 2 diabetes, may be mediated by the overactivity of CDK5. nih.gov Inhibition of CDK5 has been shown to protect these cells from the harmful effects of high glucose levels. nih.gov

| Compound/Protein | Function/Effect |

| Cyclin-Dependent Kinases (CDKs) | Regulate cell cycle progression youtube.com |

| Cyclin D1-CDK4/6 complex | Mediates transition from G1 to S phase youtube.com |

| 2,3-dihydroxybenzoic acid | Inhibits CDK activity mdpi.com |

| 2,5-dihydroxybenzoic acid | Inhibits CDK activity mdpi.com |

| p27KIP1 | CDK inhibitor, induces neuronal differentiation when overexpressed nih.gov |

| CDK5 | Overactivity linked to glucotoxicity in pancreatic beta cells nih.gov |

Other Biological Properties

Evaluation of Antioxidant Activity

This compound is known to inhibit the enzyme glutathione (B108866) reductase, which is crucial for the reduction of glutathione disulfide to glutathione. cymitquimica.com Several studies have investigated the antioxidant properties of dihydroxybenzoic acids. The position of hydroxyl groups on the benzene (B151609) ring significantly influences their antioxidant activity. mdpi.com For instance, 2,3-dihydroxybenzoic acid has been identified as a potent antioxidant. nih.gov In contrast, 2,4-dihydroxybenzoic acid, along with 3,5-dihydroxybenzoic acid, demonstrates poor antioxidant activity compared to those with hydroxyl groups on adjacent carbons. nih.gov This is because the second hydroxyl group in 2,4-dihydroxybenzoic acid does not participate in delocalization, which is a key mechanism for antioxidant action. nih.gov

Role as an Oviposition Stimulant in Insect Biology

Research has shown that 2,4-dihydroxybenzoic acid (DHBA), a degradation product of the flavonoid morin, can act as an oviposition stimulant for the ladybird beetle Coleomegilla maculata. usda.govmdpi.com Studies have demonstrated that in both communal and solitary cages, female beetles preferred to lay their eggs near a source of DHBA. usda.gov The stimulatory effect appears to be dependent on gustation (taste) or direct contact, as preventing the beetles from touching the compound significantly reduced oviposition. usda.gov While DHBA influenced the choice of egg-laying site, it did not necessarily increase the total number of egg clutches laid per female. mdpi.com This finding suggests that DHBA could be a cost-effective tool in the mass rearing of these predatory insects for use in biological pest control. usda.gov

Antiviral Effects of Dihydroxybenzoic Acid Conjugates

Derivatives of benzoic acid have shown promise as antiviral agents. For example, a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, derived from niclosamide, have been identified as potent inhibitors of respiratory syncytial virus (RSV) replication and the associated inflammatory response. nih.gov Another benzoic acid derivative, NC-5, has demonstrated antiviral activity against influenza A virus, including oseltamivir-resistant strains. nih.gov NC-5 was found to inhibit the neuraminidase activity of the virus, which is crucial for its release from infected cells. nih.gov

Furthermore, conjugates of other compounds with antiviral potential have been explored. For instance, the addition of a chalcogen atom to zidovudine (B1683550) (AZT) has been shown to increase its bioactivity against SARS-CoV-2. mdpi.com These organoselenium derivatives of AZT exhibited lower cytotoxicity and were more potent in inhibiting viral replication compared to the parent compound. mdpi.com

Implications for Drug Discovery and Therapeutic Development

The diverse biological activities of this compound and its derivatives present significant opportunities for drug discovery and therapeutic development. Its demonstrated ability to inhibit cancer cell proliferation by targeting DNA synthesis makes it a candidate for further investigation as an anticancer agent. cymitquimica.com The inhibition of cyclin-dependent kinases by dihydroxybenzoic acids offers a pathway for developing therapies that can control the cell cycle in cancer cells. mdpi.com

The antioxidant properties of these compounds, particularly their role in modulating glutathione levels, suggest potential applications in conditions associated with oxidative stress. cymitquimica.comnih.gov Moreover, the discovery of 4-hydroxybenzoic acid derivatives as pan-HDAC inhibitors opens up new avenues for epigenetic-based cancer therapies. nih.gov

In the realm of infectious diseases, the antiviral effects of dihydroxybenzoic acid conjugates against viruses like RSV and influenza highlight their potential as broad-spectrum antiviral agents. nih.govnih.gov The development of such compounds could be crucial in combating drug-resistant viral strains. The structural similarities to other bioactive molecules provide a basis for medicinal chemistry efforts to optimize their potency and selectivity for various therapeutic targets.

Potential for Treatment of Inflammatory and Immune-Related Diseases (e.g., Psoriasis)

While direct clinical evidence for the use of this compound in treating psoriasis is still an emerging area of research, the foundational compound, 2,4-dihydroxybenzoic acid, and other related derivatives have demonstrated properties relevant to managing inflammatory and immune-mediated conditions. The plant hormone salicylic (B10762653) acid, a well-known anti-inflammatory agent, has derivatives that play a crucial role in plant innate immunity. nih.gov

Research has uncovered that 2,4-dihydroxybenzoic acid (2,4-DHBA) and its glycosylated forms are native salicylic acid derivatives in plants. nih.gov Their accumulation is significantly induced by the application of salicylic acid and by certain infections. nih.gov Studies on the tea plant (Camellia sinensis) have shown that the glucosylation of 2,4-DHBA positively regulates disease resistance, highlighting its role as a bioactive molecule in establishing basal resistance. nih.gov This connection to immune defense pathways in plants suggests a potential for similar mechanisms to be explored for therapeutic purposes in human inflammatory diseases.

Furthermore, other complex chemical derivatives have shown promise in modulating inflammatory responses. For instance, a specific 5H-benzo[c]fluorene derivative was found to possess anti-inflammatory activity by moderately inhibiting tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6), both of which are pro-inflammatory cytokines implicated in diseases like psoriasis. nih.gov While not a direct derivative of this compound, this finding supports the therapeutic potential of exploring novel synthetic compounds for their anti-inflammatory effects. The exploration of various natural compounds, such as dithranol and aloe vera, has a long history in the search for psoriasis treatments due to their anti-inflammatory and immunomodulatory properties. nih.gov The investigation into hydroxybenzoic acid derivatives aligns with this broader strategy of identifying new, effective agents for immune-related skin conditions.

Development of Novel Antimicrobial and Antiproliferative Agents

The scaffold of this compound and its parent compound, 2,4-dihydroxybenzoic acid, serves as a valuable starting point for the synthesis of new therapeutic agents with significant antimicrobial and antiproliferative capabilities.

Antimicrobial Activity

Derivatives of this compound have been investigated for their potential as antimicrobial agents. A series of novel sulfonamides incorporating the 5-chloro-2-hydroxybenzoic acid scaffold were designed and synthesized. nih.govresearchgate.net These compounds were evaluated in vitro against a range of bacteria and mycobacteria. nih.gov

One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 15.62-31.25 μmol/L. nih.govresearchgate.net Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, along with its precursor, demonstrated notable activity against Mycobacterium kansasii. nih.govresearchgate.net However, the antifungal potency of this series of derivatives was found to be almost negligible. nih.govresearchgate.net

The parent compound, 2,4-dihydroxybenzoic acid, has also exhibited significant antimicrobial properties against various pathogens, including Salmonella, E. coli, and L. monocytogenes. mdpi.com Studies have shown its activity against Gram-negative bacteria such as Escherichia coli, Pasteurella multocida, and Neisseria gonorrhoeae at an MIC of 1.0 mg/mL, and against Gram-positive strains like MRSA (Staphylococcus aureus) at an MIC of 0.5 mg/mL. mdpi.com

Further modifications, such as the synthesis of hydrazide–hydrazones of 2,4-dihydroxybenzoic acid, have yielded compounds with interesting antibacterial activity. mdpi.com For example, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide was particularly effective against Gram-positive bacterial strains, including the MRSA strain ATCC 43300, with an MIC of 3.91 µg/mL. mdpi.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Microorganism | Activity (MIC) |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62-31.25 μmol/L nih.govresearchgate.net |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 μmol/L nih.govresearchgate.net |

| 2,4-dihydroxybenzoic acid | Staphylococcus aureus (MRSA) | 0.5 mg/mL mdpi.com |

| 2,4-dihydroxybenzoic acid | Escherichia coli, Neisseria gonorrhoeae | 1.0 mg/mL mdpi.com |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus (MRSA ATCC 43300) | 3.91 µg/mL mdpi.com |

Antiproliferative Activity

This compound itself has been identified as a potential candidate for cancer therapy, as it is suggested to inhibit cell growth and proliferation by interfering with DNA synthesis. cymitquimica.com This foundational activity has prompted the development of numerous derivatives with enhanced antiproliferative effects against various cancer cell lines.

For instance, a series of 5-chloro-indole-2-carboxylate derivatives were synthesized and tested for their antiproliferative activity. mdpi.comresearchgate.net Several of these compounds displayed significant inhibitory actions against the tested cancer cell lines, with GI₅₀ (50% growth inhibition) values ranging from 29 nM to 78 nM. mdpi.comresearchgate.net The m-piperidinyl derivative, in particular, was found to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), with an IC₅₀ value of 68 nM, making it 1.2 times more potent than the reference drug erlotinib. mdpi.comresearchgate.net This series also showed promising activity against the BRAF V600E mutation, a key target in melanoma. nih.gov

Similarly, hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have been evaluated for their antiproliferative potential. mdpi.com The derivative N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide demonstrated the most potent inhibition of cancer cell proliferation, with a very low IC₅₀ value of 0.77 µM for the glioblastoma cell line LN-229. mdpi.com The study highlighted that compounds featuring a nitrophenyl substituent were particularly promising in this regard. mdpi.com In contrast, replacing the nitro group with a halogen substituent led to a significant decrease in antiproliferative potential. mdpi.com

Other research into 5-chloro-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones has identified compounds with potent inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant EGFRT790M mutant. nih.gov Certain derivatives exhibited GI₅₀ values as low as 29 nM to 47 nM, comparable to the reference drug erlotinib. nih.gov

Table 2: Antiproliferative Activity of Selected Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) |

| 5-Chloro-indole-2-carboxylates | Various human cancer cell lines | GI₅₀: 29 nM to 78 nM mdpi.comresearchgate.net |

| m-Piperidinyl derivative of 5-chloro-indole-2-carboxylate | EGFR expressing cells | IC₅₀: 68 nM mdpi.comresearchgate.net |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | Glioblastoma (LN-229) | IC₅₀: 0.77 µM mdpi.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | A-549, MCF-7, Panc-1, HT-29 | GI₅₀: 29 nM to 47 nM nih.gov |

| 5f and 5g (indole carboxamides) | EGFRT790M | IC₅₀: 9.5 ± 2 and 11.9 ± 3 nM nih.gov |

Coordination Chemistry and Material Science Applications of 5 Chloro 2,4 Dihydroxybenzoic Acid

Applications in Advanced Materials

The unique chemical structure of 5-Chloro-2,4-dihydroxybenzoic acid makes it a valuable building block for the development of advanced materials with tailored properties.

This compound is recognized as a versatile compound in scientific research due to its multifunctional nature. cymitquimica.com The presence of two hydroxyl groups and a carboxylic acid group on a benzene (B151609) ring provides multiple sites for chemical reactions and intermolecular interactions like hydrogen bonding. cymitquimica.com This makes it a useful intermediate in organic synthesis for building more complex molecules. cymitquimica.com Furthermore, the dihydroxy substitution pattern enhances its potential as a ligand in coordination chemistry for the construction of metal complexes and MOFs. cymitquimica.com The addition of a chlorine atom can influence its reactivity, solubility, and electronic properties, making it an interesting candidate for creating materials with specific functions in various chemical and pharmaceutical research areas. cymitquimica.com

While direct use of this compound in aerogel synthesis is not widely reported, its isomer, 2,4-dihydroxybenzoic acid (an isomer of protocatechuic acid), has been successfully employed in the creation of novel polymer aerogels. researchgate.net In one study, researchers prepared core-shell polymer aerogels through the copolymerization of 2,4-dihydroxybenzoic acid, resorcinol (B1680541), and formaldehyde. This process leverages the different reactivity of the monomers to create particles with a resorcinol-formaldehyde (RF) core and a shell based on 2,4-dihydroxybenzoic acid. researchgate.net

Furthermore, these polymer aerogels can serve as precursors for producing carbon aerogels. By introducing iron, copper, or nickel into the polymer structure via ion exchange and subsequent carbonization, functional carbon aerogels containing metal nanoparticles can be obtained. researchgate.net This approach highlights the potential of using substituted resorcinol derivatives like this compound to synthesize new classes of polymer and carbon aerogels with tailored chemical compositions and properties for applications in catalysis, adsorption, or energy storage.

Insufficient Information Found to Generate Article on this compound in UV Absorbers

Following a comprehensive search of available literature and data, it has been determined that there is insufficient specific information to construct a detailed and scientifically accurate article on the utility of this compound in the formulation of UV absorbers as outlined in the user's request.

While the searches provided information on related compounds, such as 2,4-dihydroxybenzophenone (B1670367) and other chlorinated phenols used in UV protection, this information is not directly applicable to the specific compound of interest, this compound. The strict adherence to the provided outline, which focuses solely on this specific compound, cannot be met with the currently available information.

Without specific data on its UV absorption spectrum, its efficacy in protecting materials from UV degradation, or its role in the synthesis of other UV absorbing molecules, any attempt to generate the requested content would be speculative and would not meet the required standards of being informative and scientifically accurate.

Therefore, the generation of the article section on the "Utility in the Formulation of UV Absorbers" for this compound cannot be completed at this time due to a lack of relevant scientific findings.

Advanced Analytical Strategies for 5 Chloro 2,4 Dihydroxybenzoic Acid and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 5-Chloro-2,4-dihydroxybenzoic acid, offering high resolution and sensitivity for its separation and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the analysis of phenolic compounds like this compound. A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com

The separation of various phenolic acids is often achieved using reverse-phase C18 columns. nih.gov The mobile phase composition is critical for achieving optimal resolution. For instance, a mobile phase of methanol (B129727) and 1% aqueous acetic acid (40:60, v/v) at pH 4 has been used for the isocratic separation of salicylic (B10762653) acid and its precursors. nih.gov For more complex analyses, such as the determination of 2,3-dihydroxybenzoic acid in cell cultures, a mobile phase of acetonitrile and 1% aqueous formic acid with 0.25% trichloroacetic acid (1:5, v/v) at pH 2 has been employed. nih.gov UV detection is typically set at a wavelength where the analyte exhibits maximum absorbance, for example, 280 nm for many phenolic compounds. nih.gov

Table 1: Exemplary HPLC-UV Conditions for Phenolic Acid Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Alternative Mobile Phase (MS-compatible) | Acetonitrile, Water, Formic Acid | sielc.com |

| Column (General Phenolic Acids) | Reverse-Phase C18 | nih.gov |

| Mobile Phase Example 1 | MeOH-1% aqueous HOAc (40:60, v/v), pH 4 | nih.gov |

| Mobile Phase Example 2 | Acetonitrile-1% aqueous HCOOH with 0.25% TCA (1:5, v/v), pH 2 | nih.gov |

| Detection | UV at 280 nm | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for High Sensitivity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the analysis of this compound, particularly at trace levels. However, due to the low volatility and polar nature of phenolic acids, derivatization is an essential prerequisite for GC analysis. nih.govsigmaaldrich.comyoutube.com This process modifies the analyte to increase its volatility and thermal stability. nih.govsigmaaldrich.com

A common derivatization technique is silylation, which replaces active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govsigmaaldrich.com A GC-MS method for the determination of various flavonoids and phenolic and benzoic acids in human plasma has been developed, which includes the analysis of 2,4-dihydroxybenzoic acid, a close structural analog of the target compound. nih.gov This method involves extraction with ethyl acetate (B1210297) followed by derivatization with a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). nih.gov The resulting TMS derivatives are then separated and quantified by GC-MS. nih.gov This approach provides a sensitive and specific technique suitable for pharmacokinetic studies. nih.gov Other derivatization reagents, such as methyl chloroformate, have also been used for the GC analysis of phenolic acids. nih.gov

Table 2: GC-MS Analysis Parameters for Phenolic Acids

| Parameter | Description | Reference |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Prerequisite | Derivatization of the analyte | nih.govsigmaaldrich.comyoutube.com |

| Derivatization Reagent Example | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | nih.gov |

| Extraction Solvent | Ethyl Acetate | nih.gov |

| Application | Determination of flavonoids, phenolic, and benzoic acids in human plasma | nih.gov |

Capillary Electrophoresis (CE) for Complex Sample Analysis

Capillary electrophoresis (CE) is an efficient separation technique for charged molecules like this compound, offering high resolution, short analysis times, and minimal sample consumption. youtube.comlibretexts.orglibretexts.org The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. libretexts.orglibretexts.org

While specific applications of CE for the direct analysis of this compound are not widely documented, methods for the separation of other phenolic and chlorophenolic acids are well-established and can be adapted. nih.govacs.orgnih.govcapes.gov.br For the separation of nine phenolic acids, an electrolyte system of 150 mM 2-amino-2-methylpropanol at pH 11.6 has been shown to be effective, with the separation completed in under 6 minutes. nih.gov In another study, a mixture of thirteen chlorinated phenols was successfully resolved using a 50 mM sodium phosphate (B84403) buffer at pH 6.9. capes.gov.br The separation of chlorophenoxyacetic acids and chlorophenols has been achieved in less than 5 minutes using a 35 mM borate-60 mM phosphate buffer at pH 6.5, with the addition of 2 mM fully methylated-β-cyclodextrin to improve resolution. nih.gov These examples demonstrate the potential of CE for the analysis of this compound and its metabolites in complex matrices.

Table 3: Capillary Electrophoresis Conditions for Phenolic and Chlorinated Phenolic Compounds

| Analyte Group | Electrolyte System | pH | Separation Time | Reference |

| Phenolic Acids | 150 mM 2-amino-2-methylpropanol | 11.6 | < 6 min | nih.gov |

| Chlorinated Phenols | 50 mM Sodium Phosphate Buffer | 6.9 | < 16 min | capes.gov.br |

| Chlorophenoxyacetic Acids & Chlorophenols | 35 mM Borate-60 mM Phosphate Buffer with 2 mM methylated-β-cyclodextrin | 6.5 | < 5 min | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. usp.br This makes UPLC an ideal technique for high-throughput analysis of this compound and its metabolites.